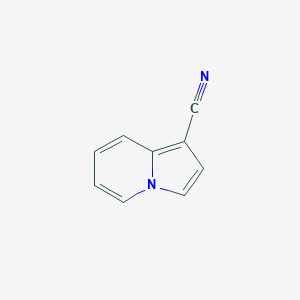

Indolizine-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

indolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMSBSJONUMYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396041 | |

| Record name | Indolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3352-05-4 | |

| Record name | Indolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indolizine 1 Carbonitrile Derivatives

Established Synthetic Pathways

Established methods for synthesizing indolizine-1-carbonitrile derivatives primarily include 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides and classic condensation/cyclization reactions, which have been refined with modern adaptations. rsc.orgrsc.orgusp.brjbclinpharm.org

1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of indolizines, particularly those bearing electron-withdrawing groups like the cyano moiety at the C1 and/or C3 positions. rsc.orgrsc.org This powerful method involves the reaction of a pyridinium ylide, a 1,3-dipole, with a suitable dipolarophile, typically an activated alkene or alkyne. rsc.orgnih.gov

Activated alkenes and alkynes are crucial reaction partners for pyridinium ylides in the formation of the indolizine (B1195054) ring system. rsc.orgrsc.org The use of electron-deficient alkenes often requires an oxidant to facilitate the final aromatization step to yield the stable indolizine product. rsc.orgrjpbcs.com For instance, the reaction of a pyridinium salt with acrylonitrile (B1666552) in the presence of manganese dioxide as an oxidant has been employed to synthesize this compound. rjpbcs.com Similarly, arylidenemalononitriles, formed from the condensation of aromatic aldehydes and malononitrile (B47326), can react with pyridinium ylides in a one-pot, two-step tandem reaction to produce this compound derivatives. nih.gov This reaction can be promoted by ultrasound irradiation. nih.gov

Alkynes, especially those bearing electron-withdrawing groups such as propiolic esters, are also effective dipolarophiles. rsc.orgusp.brnih.gov The reaction with alkynes typically proceeds to the dihydroindolizine intermediate, which then aromatizes, often under air oxidation, to the final indolizine product without the need for an external oxidant. researchgate.net The presence of electron-withdrawing groups on both the pyridinium ylide and the alkyne generally leads to higher yields. nih.govresearchgate.net

A variety of dipolarophiles have been successfully used in these cycloadditions, as summarized in the table below.

| Dipolarophile | Ylide Precursor | Reaction Conditions | Product Type | Ref. |

| Acrylonitrile | Pyridinium salt from pyridine (B92270) and chloroacetic acid | Manganese dioxide (oxidant) | This compound | rjpbcs.com |

| Arylidenemalononitriles | 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium | Triethylamine (B128534), acetonitrile (B52724), ultrasound | This compound derivatives | nih.gov |

| Ethyl propiolate | N-phenacylpyridinium bromides | 1,2-epoxypropane | 1-Carboethoxy-indolizines | lew.ro |

| 1-Butyn-3-one | N-phenacylpyridinium bromides | 1,2-epoxypropane | 1-Acetyl-indolizines | lew.ro |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Pyridinium salts | Base (e.g., K2CO3), solvent (e.g., methanol) | 1,2-Dicarbomethoxy-indolizines | researchgate.net |

| Chalcone | Pyridinium N-ylides | Oxidant (e.g., CrO3/Et3N) | 3-Acetyl-2-phenyl-indolizine | researchgate.net |

Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by deprotonation with a base. rsc.orgmathnet.ru These salts are readily prepared by the N-alkylation of pyridine or its derivatives with α-halo carbonyl compounds. znaturforsch.comrsc.orglew.ro The stability and reactivity of the resulting ylide are significantly influenced by the substituents on both the pyridine ring and the carbanion. Electron-withdrawing groups on the carbanion-stabilizing group enhance the stability of the ylide. nih.gov

The generation of pyridinium ylides can be achieved using various bases, including organic amines like triethylamine or inorganic bases such as potassium carbonate and KF/Al2O3. rsc.orgnih.govnih.gov The choice of base and reaction conditions can influence the efficiency of the cycloaddition. nih.gov For example, KF/Al2O3 has been utilized as a green and efficient catalyst for the synthesis of this compound derivatives, facilitating both the ylide formation and the subsequent cycloaddition.

The reactivity of pyridinium ylides as 1,3-dipoles is a well-established principle. jbclinpharm.orgresearchgate.net They readily undergo [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes. rsc.orgnih.gov The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) play a crucial role in determining the reaction's feasibility and regioselectivity. mathnet.ru

The synthesis of 1-cyanoindolizines through 1,3-dipolar cycloaddition is a versatile and widely applied strategy. A common approach involves the reaction of a pyridinium ylide with an alkene bearing a cyano group, such as acrylonitrile or its derivatives. rjpbcs.comnih.gov For instance, a one-pot synthesis of this compound derivatives involves the reaction of 1-alkyl-2-chloropyridinium bromides, malononitrile, and an aromatic aldehyde. In this process, the pyridinium ylide is generated in situ and reacts with the Knoevenagel condensation product of the aldehyde and malononitrile (a benzylidenemalononitrile (B1330407) derivative). The subsequent cycloaddition, followed by the elimination of HCN and HCl, affords the desired this compound.

Another strategy involves the use of N-(cyanomethyl)pyridinium ylides, which can react with alkenes in the presence of an oxidant like manganese(IV) oxide to yield indolizine-3-carbonitriles. rsc.org While this specific example leads to a 3-cyano derivative, the underlying principle of using a cyanated ylide precursor is relevant. The synthesis of 7-cyanoindolizines has also been achieved through the 1,3-dipolar cycloaddition of 4-cyanopyridinium N-ylides with activated alkynes, demonstrating the versatility of this method in introducing the cyano group at various positions on the indolizine core. lew.ro

| Reactants | Catalyst/Base | Key Steps | Product | Ref. |

| 1-Alkyl-2-chloropyridinium bromides, malononitrile, benzaldehyde (B42025) | KF/Al2O3 | Ylide formation, Knoevenagel condensation, cycloaddition, elimination | This compound derivatives | |

| Pyridine, chloroacetic acid, acrylonitrile | Manganese dioxide | Pyridinium salt formation, ylide generation, cycloaddition, oxidation | This compound | rjpbcs.com |

| Aromatic aldehydes, malononitrile, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium | Triethylamine | Knoevenagel condensation, ylide generation, cycloaddition, elimination | This compound derivatives | nih.gov |

Generation and Reactivity of Pyridinium Ylides

Condensation and Cyclization Reactions

Classical reactions, namely the Scholtz and Chichibabin reactions, represent foundational methods for the synthesis of the indolizine nucleus and have been adapted in modern organic synthesis. rsc.orgjbclinpharm.orgrsc.org

The Scholtz reaction , first reported in 1912, involves the condensation of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures to form an indolizine derivative. jbclinpharm.orgijettjournal.org While historically significant, this method often suffers from low yields and harsh reaction conditions, limiting its application for the synthesis of functionalized derivatives. usp.brjbclinpharm.org

The Chichibabin reaction , on the other hand, offers a more general and practical approach. rsc.orgresearchgate.net It typically involves the N-alkylation of a 2-substituted pyridine with an α-halocarbonyl compound to form a pyridinium salt. scribd.com Subsequent intramolecular cyclization of this salt in the presence of a weak base, such as sodium bicarbonate, leads to the formation of the indolizine ring. usp.brscribd.com This method is particularly useful for preparing 2-alkyl or 2-aryl indolizines. researchgate.net

Modern adaptations and related condensation/cyclization strategies have expanded the scope and utility of these classical methods. For instance, domino reactions involving Michael addition followed by SN2 cyclization and aromatization have been developed for the synthesis of functionalized indolizines from 2-pyridylacetates and bromonitroolefins in a metal-free manner. nih.gov These contemporary approaches often provide milder reaction conditions and greater functional group tolerance compared to the original Scholtz and Chichibabin protocols. nih.gov Although direct synthesis of this compound via the classical Chichibabin reaction is not the most common route, the fundamental principle of cyclizing a pyridinium precursor remains a key strategy in indolizine synthesis. usp.br

Intramolecular Annulation Strategies

Intramolecular annulation represents a key strategy for constructing the bicyclic indolizine core. These methods often involve the formation of a precursor containing both the pyridine and a side chain that can undergo cyclization to form the five-membered pyrrole (B145914) ring.

One established approach is the acetic acid-assisted intramolecular annulation. Another method involves a domino Knoevenagel condensation-intramolecular aldol (B89426) cyclization sequence. This strategy has been employed for the regioselective synthesis of 5-acyl-6-arylindolizine-7-carbonitrile derivatives by reacting β-ketonitrile and N-substituted pyrrole-2-carboxaldehyde. researchgate.netrsc.org This annulation process is notable for its tolerance of a wide range of substrates, allowing for the introduction of diverse substituents on both the pyridine and pyrrole rings of the resulting indolizine. rsc.org

A similar base-promoted Michael-aldol double elimination cascade has been developed, reacting a chromone (B188151) with a 2-formyl N-substituted pyrrole to create poly-functionalized indolizines. rsc.org Furthermore, intramolecular cyclization of pyridinium salts, prepared from pyridine derivatives and corresponding bromides, can lead to complex indolizine structures like 1,2-dihydropyrrolo[3,4-β]indolizin-3-ones after an in-situ cycloaddition/oxidation sequence and subsequent deprotection. rsc.org Palladium-catalyzed Heck-type intramolecular cyclization of N-(2-bromoaryl)pyridinium salts has also been shown to yield pyrido[1,2-a]indoles, a related fused indolizine structure. researchgate.net

Advanced and Sustainable Synthetic Approaches

In recent years, the focus has shifted towards more advanced and sustainable methods that offer advantages like higher atom economy, operational simplicity, and milder reaction conditions. These include multicomponent reactions and the use of efficient catalytic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient for building complex heterocyclic scaffolds like this compound. mdpi.com These strategies are valued for their swiftness, use of readily available materials, and simplified workup procedures. scispace.com

The 1,3-dipolar cycloaddition reaction is a cornerstone of many MCRs for indolizine synthesis. derpharmachemica.com This reaction typically involves pyridinium ylides reacting with activated alkenes, such as arylidenemalononitriles. The ylides can be generated in situ from pyridinium salts, which then react with the dipolarophile. scispace.com This approach is one of the most significant methods for constructing the indolizine framework.

One-pot tandem reactions are a particularly efficient subset of MCRs. A novel one-pot, two-step tandem reaction has been developed for the synthesis of various this compound derivatives. nih.govnih.gov This process involves the 1,3-dipolar cycloaddition of an arylidenemalononitrile with a 2-chloropyridinium ylide. brieflands.com The arylidenemalononitrile is first formed through the Knoevenagel condensation of an aromatic aldehyde and malononitrile. This is followed by the cycloaddition with the ylide, which is generated from a 1-alkyl-2-chloropyridinium bromide, and subsequent elimination of HCN and HCl to yield the final this compound product. brieflands.com The use of ultrasound irradiation can facilitate this reaction at room temperature. nih.gov

Below is a table summarizing the synthesis of various this compound derivatives via this one-pot tandem reaction design.

| Entry | Aldehyde Derivative (R group) | Product | Yield (%) |

| 1 | 4-Bromophenyl | 2-(4-bromophenyl)-3-(4-bromobenzoyl)this compound | 90 |

| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)-3-(4-bromobenzoyl)this compound | 88 |

| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)-3-(4-bromobenzoyl)this compound | 92 |

| 4 | 4-Nitrophenyl | 2-(4-nitrophenyl)-3-(4-bromobenzoyl)this compound | 85 |

| 5 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-3-(4-bromobenzoyl)this compound | 89 |

| 6 | 2,4-Dichlorophenyl | 2-(2,4-dichlorophenyl)-3-(4-bromobenzoyl)this compound | 86 |

| 7 | Phenyl | 2-phenyl-3-(4-bromobenzoyl)this compound | 91 |

Data sourced from a study on one-pot synthesis of this compound derivatives. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric reactions. Both heterogeneous and homogeneous transition metal catalysts have been successfully applied to the synthesis of indolizine-1-carbonitriles.

The use of solid-phase reagents, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3), has gained traction as it simplifies reaction workups and often leads to milder conditions and increased selectivity. KF/Al2O3 is an inexpensive, commercially available, and strongly basic heterogeneous catalyst that can replace soluble organic bases. researchgate.net Its use avoids cumbersome aqueous workups, as the catalyst can be removed by simple filtration and potentially recycled. scispace.com

This catalyst has been effectively used for the synthesis of this compound derivatives through a 1,3-dipolar cycloaddition reaction. The reaction mechanism involves KF/Al2O3 facilitating the deprotonation of the 1-alkyl-2-chloropyridinium bromide to form the pyridinium ylide. Simultaneously, it catalyzes the Knoevenagel condensation between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile. The subsequent 1,3-dipolar cycloaddition between the ylide and the activated alkene, followed by elimination steps, yields the desired this compound derivatives in high yields and with short reaction times.

The table below details the synthesis of this compound derivatives using KF/Al2O3 as a catalyst.

| Entry | 1-alkyl-2-chloropyridinium bromide (R group) | Time (h) | Yield (%) |

| 1 | -CH2COPh | 3 | 92 |

| 2 | -CH2CO(p-Br-C6H4) | 3 | 90 |

| 3 | -CH2CO(p-NO2-C6H4) | 4 | 85 |

| 4 | -CH2COOEt | 5 | 80 |

Data sourced from a study on KF/Al2O3 catalyzed synthesis of this compound derivatives.

Transition metal catalysis has become a fundamental tool in organic synthesis, enabling the construction of complex molecules through novel bond formations. google.com Various transition metals have been employed to catalyze the synthesis of indolizines.

Copper (Cu): Copper catalysts are versatile for forming C-N bonds and have been used in several indolizine syntheses. mdpi.com A simple copper(II) catalyst was employed in a reaction between pyridine, a fluoronitro derivative, and an aryl ring to yield 1-fluoroindolizines. rsc.org In another example, CuBr was used as a catalyst for the synthesis of indolizines from pyridine, acetophenone, and a nitroolefin under solvent-free conditions. mdpi.com Copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates has also been reported as a successful method. researchgate.net

Rhodium (Rh): Rhodium(III) catalysis has been utilized to synthesize indolizines substituted with aryl rings from pyridinium salts and alkynes. rsc.org This method is noteworthy as it works with unactivated alkynes and proceeds via a mechanism involving C–H insertion, formation of an eight-membered ring, subsequent ring contraction, and reductive elimination. rsc.org

Palladium (Pd): Palladium catalysis offers robust methods for indolizine synthesis. A multicomponent synthesis from 2-bromopyridines, carbon monoxide, imines, and alkynes has been developed. nih.govrsc.org In this reaction, a palladium catalyst drives the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.govrsc.org Another Pd-catalyzed approach involves the 5-endo-dig cyclization of propargylic pyridines with aroyl chlorides, initiated by the oxidative addition of the aroyl chloride to a Pd(0) complex. researchgate.net

Silver (Ag): Silver catalysts have also found use in indolizine synthesis. A reusable Ag2CO3 catalyst has been reported for a tandem reaction involving oxidative C-H functionalization and 5-endo-dig cyclization, starting from 2-substituted pyridines and alkynes. scispace.com

Catalytic Approaches in this compound Synthesis

Organocatalysis and Other Organometallic Facilitations

The synthesis of this compound derivatives has been significantly advanced through the use of organocatalysis and various organometallic-facilitated reactions. These methods offer mild reaction conditions and high selectivity, proving to be powerful tools in modern organic synthesis.

Organocatalytic approaches have been successfully employed for the C3-functionalization of indolizines. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has been established, yielding a series of C3-functionalized indolizines in good yields. rsc.orggrafiati.com This demonstrates the utility of organocatalysis in modifying the indolizine core. rsc.org

Palladium catalysis has emerged as a versatile method for constructing the indolizine skeleton. A multicomponent synthesis from 2-bromopyridines, carbon monoxide, imines, and alkynes has been developed. nih.gov In this process, carbon monoxide facilitates the formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes to furnish the indolizine product. nih.gov Another palladium-catalyzed approach involves the direct C-3 arylation and heteroarylation of indolizines, which proceeds with high regioselectivity. acs.org

Copper catalysis also plays a crucial role. A copper(I)-catalyzed regioselective [3 + 2] cyclization of pyridines with alkenyldiazoacetates provides functionalized indolizine derivatives. acs.org Furthermore, a solvent-free synthesis of indolizines using a CuBr catalyst from pyridine, acetophenone, and nitroolefin has been reported, highlighting a green chemistry approach. mdpi.com Other metals like rhodium have been utilized in catalyzed oxidative annulation reactions of pyridinium salts with alkynes, leading to substituted indolizines. researchgate.net

Recent research has also explored the use of ionic liquids as promoters. For example, a domino protocol using [bmim]Cl has been developed for the synthesis of 3-alkylamino-2-substituted indolizine-1-carbonitriles under solvent-free conditions. grafiati.comresearchgate.net This method involves an isocyanide-based [4+1]-cycloaddition reaction. grafiati.com

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound derivatives, aiming to reduce environmental impact by minimizing waste and using safer reaction conditions. ijettjournal.org

Ultrasound Irradiation Applications

Ultrasound irradiation has been recognized as a significant green technique for accelerating organic reactions. nih.gov Its application in the synthesis of this compound derivatives offers several advantages, including shorter reaction times, higher yields, and milder reaction conditions. nih.govcbijournal.com

A notable example is the one-pot, two-step tandem reaction for the synthesis of this compound derivatives via a 1,3-dipolar cycloaddition of aromatic aldehydes, malononitrile, and a 2-chloropyridin-1-ium salt. nih.govnih.gov This reaction, carried out under ultrasound irradiation at room temperature, proceeds efficiently in the presence of triethylamine in acetonitrile. nih.govnih.gov The process involves the initial Knoevenagel condensation of aldehydes and malononitrile, followed by the cycloaddition of the resulting arylidenemalononitrile with the pyridinium ylide. nih.gov This ultrasound-assisted method simplifies the procedure and often leads to a straightforward product separation. cbijournal.com

The synthesis of bis-indolizine derivatives has also been achieved using ultrasound-assisted 1,3-dipolar cycloaddition reactions, further demonstrating the versatility of this technique. cbijournal.comgoogle.com

Solvent-Free and Aqueous Medium Protocols

Solvent-free and aqueous medium protocols are cornerstones of green synthetic chemistry, and their application to this compound synthesis is an area of active research. derpharmachemica.comderpharmachemica.com

A domino protocol promoted by [bmim]Cl allows for the synthesis of diversely functionalized 3-alkylamino-2-substituted indolizine-1-carbonitriles under solvent-free conditions. grafiati.comresearchgate.net This reaction proceeds via an isocyanide-based [4+1]-cycloaddition. grafiati.com Another solvent-free approach involves the CuBr-catalyzed reaction of pyridine, acetophenone, and nitroolefin to produce indolizine compounds. mdpi.com

While specific examples of purely aqueous synthesis for this compound are less common in the provided context, the development of syntheses in environmentally benign solvents like water or under solvent-free conditions remains a key goal in the field. derpharmachemica.comderpharmachemica.com The use of ionic liquids like [bmim]Cl can also be considered a greener alternative to volatile organic solvents. researchgate.net

Regio- and Stereocontrol in this compound Construction

Achieving high levels of regio- and stereocontrol is a critical challenge in the synthesis of complex molecules like this compound derivatives. The substitution pattern on the indolizine core significantly influences its biological activity and physical properties.

The 1,3-dipolar cycloaddition reaction between pyridinium ylides and activated alkynes or alkenes is a cornerstone of indolizine synthesis. researchgate.netrsc.org The regioselectivity of this reaction is often dictated by the electronic nature of the substituents on both the ylide and the dipolarophile. rsc.org For instance, the use of 3-substituted pyridine derivatives can lead to the formation of two possible regioisomers. rsc.org

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. An asymmetric regio- and enantioselective C1-alkylation of indolizines with δ-aryl-δ-cyano-disubstituted para-quinone methides has been developed using a chiral phosphoric acid (CPA) catalyst system. acs.orgacs.org This method allows for the construction of all-carbon quaternary centers with high enantiomeric excess. acs.org

Metal-catalyzed reactions also offer excellent control over regioselectivity. Palladium-catalyzed C-3 arylation of indolizines proceeds with high regioselectivity, favoring functionalization at the C-3 position of the pyrrole ring. acs.org DFT calculations have shown that the HOMO of the indolizine ring is extended over the pyrrole ring, making it more susceptible to electrophilic attack. acs.org Similarly, copper(I)-catalyzed [3 + 2] cyclization of pyridines with alkenyldiazoacetates demonstrates high regioselectivity. acs.org

The choice of base can also influence the regioselectivity of the reaction. Base-controlled regioselective functionalization of indolizines has been studied, highlighting the importance of reaction conditions in directing the outcome of the synthesis. usp.br

Strategic Utilization of Key Precursors for this compound Frameworks

The construction of the this compound scaffold relies heavily on the strategic selection and utilization of key precursor molecules. Pyridine-derived synthons are particularly fundamental to many synthetic routes.

Pyridine-Derived Synthons

Pyridine and its derivatives are the most common starting materials for the synthesis of the indolizine ring system. usp.brresearchgate.net The annulation of a five-membered ring onto the pyridine core is a widely adopted strategy. usp.br

One of the most prevalent methods involves the generation of pyridinium ylides from pyridinium salts, which then undergo a [3+2] cycloaddition reaction with suitable dipolarophiles like activated alkynes or alkenes. researchgate.netrsc.org The pyridinium salts are typically formed by the reaction of a pyridine derivative with an α-halo ketone or a related electrophile. scispace.com This approach is highly versatile, allowing for the introduction of a wide range of substituents onto the final indolizine product. rsc.org

For example, the reaction of 2-chloropyridin-1-ium salts with arylidenemalononitriles in the presence of a base generates pyridinium ylides in situ, which then react to form this compound derivatives. nih.gov Similarly, the reaction of pyridinium salts with electron-deficient alkenes in the presence of an oxidant can lead to the formation of the indolizine ring. usp.br

The Tschitschibabin (or Chichibabin) reaction, which involves the intramolecular cyclization of 2-alkylpyridines with α-haloketones, is another classical method for indolizine synthesis that utilizes pyridine precursors. usp.br Modern variations of this approach continue to be developed.

Furthermore, direct C-H functionalization of pyridine derivatives has been explored. For instance, rhodium(III)-catalyzed oxidative annulation of pyridinium trifluoromethanesulfonate (B1224126) salts with alkynes proceeds via C(sp2)-H/C(sp3)-H bond cleavage to yield substituted indolizines. researchgate.net

The table below summarizes the use of various pyridine-derived synthons in the synthesis of this compound and its derivatives.

| Pyridine-Derived Synthon | Reaction Type | Key Reagents/Catalysts | Resulting Indolizine Product |

| 2-Chloropyridin-1-ium salt | 1,3-Dipolar Cycloaddition | Aromatic aldehydes, malononitrile, triethylamine, ultrasound | This compound derivatives |

| Pyridinium salts | 1,3-Dipolar Cycloaddition | Activated alkynes/alkenes, base or metal catalyst | Substituted indolizines |

| 2-Alkylpyridines | Cyclization (Tschitschibabin type) | α-Haloketones | Substituted indolizines |

| Pyridinium trifluoromethanesulfonate salts | Oxidative Annulation | Alkynes, Rh(III) catalyst | Substituted indolizines |

| Pyridines | [3+2] Cyclization | Alkenyldiazoacetates, Cu(I) catalyst | Functionalized indolizine derivatives |

| Pyridine | Multicomponent Reaction | Acetophenone, nitroolefin, CuBr catalyst | Indolizine derivatives |

| 2-Bromopyridines | Carbonylative Cycloaddition | CO, imines, alkynes, Pd catalyst | Substituted indolizines |

Pyrrole-Derived Synthons

The construction of the indolizine framework from pyrrole-based starting materials is a versatile approach that allows for the introduction of diverse substituents onto the newly formed pyridine ring. Methodologies often involve the intramolecular cyclization of appropriately functionalized pyrrole derivatives.

One notable strategy involves a domino Knoevenagel condensation followed by an intramolecular aldol cyclization sequence. researchgate.net This approach utilizes N-substituted pyrrole-2-carboxaldehydes and β-ketonitriles in the presence of a base such as piperidinium (B107235) acetate. researchgate.net The reaction proceeds through the initial formation of a vinylogous intermediate via Knoevenagel condensation between the pyrrole-2-carboxaldehyde and the active methylene (B1212753) group of the β-ketonitrile. Subsequent intramolecular aldol-type cyclization of this intermediate leads to the formation of the six-membered ring, affording the indolizine scaffold. While this method has been employed for the synthesis of various substituted indolizines, its specific application for this compound derivatives is a logical extension.

Another approach utilizes 2-formylpyrrole derivatives as the starting synthon. rsc.org For instance, the reaction of 2-formylpyrrole with fumaronitrile (B1194792) in a one-pot procedure can lead to the formation of 1,2,3-substituted 5-amino-7-cyanoindolizines. rsc.org This reaction likely proceeds through an initial Wittig-type olefination or a related condensation, followed by an intramolecular cyclization and subsequent aromatization.

Furthermore, the synthesis of 3-substituted this compound derivatives has been reported starting from a pyrrole scaffold. derpharmachemica.com While specific details of the synthetic route are not extensively elaborated in the primary literature, it underscores the feasibility of constructing the target molecule from a pre-formed pyrrole ring. The strategy likely involves the use of a pyrrole derivative bearing a side chain at the 1-position that can participate in a cyclization reaction to form the pyridine ring, with a cyano-containing reagent being introduced at the appropriate stage to yield the 1-carbonitrile functionality.

A facile tandem reaction for the synthesis of indolizine derivatives has been developed using pyrrole-2-carboxaldehydes and ethyl γ-bromo-α,β-unsaturated esters in the presence of a base like potassium carbonate. clockss.org This reaction proceeds under mild conditions and provides a convenient route to indolizines with substituents on the pyridine ring. clockss.org Although this specific example leads to an ester-substituted indolizine, the underlying principle of nucleophilic attack by the pyrrole nitrogen followed by intramolecular cyclization could potentially be adapted for the synthesis of indolizine-1-carbonitriles by employing a γ-halo-α,β-unsaturated nitrile.

The table below summarizes a selection of synthetic approaches starting from pyrrole-derived synthons.

| Starting Pyrrole Synthon | Reagents | Key Reaction Steps | Resulting Indolizine Core |

| N-Substituted Pyrrole-2-carboxaldehyde | β-Ketonitrile, Piperidinium Acetate | Domino Knoevenagel condensation, Intramolecular aldol cyclization | 5-Acyl-6-arylindolizine-7-carbonitrile researchgate.net |

| 2-Formylpyrrole | Fumaronitrile | Wittig olefination, Intramolecular cyclization | 5-Amino-7-cyanoindolizine rsc.org |

| Pyrrole-2-carboxaldehydes | Ethyl γ-bromo-α,β-unsaturated esters, K2CO3 | Tandem nucleophilic substitution, Intramolecular cyclization | Ester-substituted Indolizines clockss.org |

Malononitrile and Related Cyano-Containing Reactants

Multicomponent reactions (MCRs) involving malononitrile are a highly efficient and atom-economical strategy for the synthesis of this compound derivatives. These one-pot procedures typically involve the reaction of a pyridine derivative, an aldehyde, and malononitrile, leading to the rapid assembly of the indolizine scaffold with the desired 1-carbonitrile substituent.

A prominent and widely utilized method is the 1,3-dipolar cycloaddition reaction of pyridinium ylides with activated alkenes derived from malononitrile. nih.gov In a typical reaction, a pyridinium salt, often generated in situ from a pyridine and an α-halo ketone, reacts with a base to form a pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with an arylidenemalononitrile, which is formed from the Knoevenagel condensation of an aldehyde and malononitrile. The initial cycloadduct subsequently undergoes elimination of hydrogen cyanide (HCN) and a hydrogen halide to afford the aromatic this compound. nih.gov

Various modifications of this general strategy have been reported to improve reaction efficiency, yields, and environmental friendliness. For instance, the use of ultrasound irradiation has been shown to significantly shorten reaction times and improve yields in a one-pot, two-step tandem reaction for the synthesis of a series of this compound derivatives. nih.gov This method involves the reaction of aromatic aldehydes, malononitrile, and a 1-(2-oxo-2-phenylethyl)-2-chloropyridin-1-ium salt in the presence of triethylamine in acetonitrile at room temperature. nih.gov

The choice of catalyst and reaction conditions plays a crucial role in the success of these multicomponent reactions. KF/Al2O3 has been employed as a green and efficient reusable catalyst for the synthesis of this compound derivatives via a 1,3-dipolar cycloaddition. The reaction is typically carried out by refluxing a mixture of a 1-alkyl-2-chloropyridinium bromide, malononitrile, and an aldehyde in ethanol. The solid-supported catalyst simplifies the work-up procedure, as it can be easily removed by filtration.

The scope of this methodology is broad, allowing for the synthesis of a wide range of this compound derivatives with various substituents on both the pyridine and the newly formed six-membered ring, depending on the choice of the starting pyridinium salt and aldehyde.

The following table provides an overview of representative multicomponent reactions for the synthesis of this compound derivatives using malononitrile.

| Pyridinium Salt Precursor | Aldehyde | Catalyst/Conditions | Key Reaction Type | Yields |

| 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide | Various aromatic aldehydes | Triethylamine, Ultrasound, Acetonitrile, Room Temperature | One-pot, two-step tandem 1,3-dipolar cycloaddition | Good nih.gov |

| 1-Alkyl-2-chloropyridinium bromides | Benzaldehyde | KF/Al2O3, Ethanol, Reflux | 1,3-Dipolar cycloaddition | High |

| N-RC(O)CH2-2-chloropyridinium bromides (Kröhnke–Mukaiyama salts) | Malononitrile dimer | Et3N, Ethanol, Room Temperature | Reaction with malononitrile dimer | Good |

Reactivity and Chemical Transformations of Indolizine 1 Carbonitrile Derivatives

Electrophilic Substitution and Functionalization Patterns on the Indolizine (B1195054) Core

The inherent electronic properties of the indolizine nucleus dictate a clear pattern for electrophilic attack. The five-membered pyrrole-like ring is significantly more activated towards electrophiles than the six-membered pyridine-like ring. acs.orgnih.govusp.br

Electrophilic substitution on the indolizine core occurs preferentially at the C-3 and C-1 positions of the five-membered ring. jbclinpharm.orgjbclinpharm.orgworktribe.com Molecular orbital calculations and resonance theory support that the C-3 position is the most reactive site for electrophilic attack, followed by the C-1 position. jbclinpharm.orgjbclinpharm.orgchim.it The greater contribution of the resonance structure with the negative charge at C-3 accounts for this observed regioselectivity. chim.it In cases where the C-3 position is already substituted, electrophilic attack will then be directed to the C-1 position. Protonation, a fundamental electrophilic reaction, also preferentially occurs at the C-3 position. jbclinpharm.org

C-H Functionalization Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and step-economical strategy for modifying the indolizine scaffold, providing access to a diverse range of derivatives. researchgate.net

Transition metal catalysis offers a precise and efficient means to forge new bonds at specific C-H sites of the indolizine ring. researchgate.netnih.gov Palladium catalysts have been extensively used for the direct and regioselective C-3 arylation and heteroarylation of indolizines, a reaction that is believed to proceed via an electrophilic substitution pathway. acs.orgnih.gov These methods tolerate a wide variety of substituents on both the indolizine and the aryl halide, providing rapid access to complex molecules. acs.orgnih.gov

Beyond palladium, other transition metals have been employed. Rhodium(III) catalysts can achieve C-3 functionalization through a C-H insertion mechanism. rsc.org Iridium-catalyzed C-H borylation represents another key methodology, enabling the introduction of a versatile boronate ester group, which can be further manipulated through subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. worktribe.com Furthermore, palladium-mediated processes can achieve selective C-H amination and direct lithiation can be used to functionalize the C-5 position, demonstrating the broad utility of metal-mediated strategies. worktribe.comacs.org

Table 1: Examples of Transition Metal-Mediated C-H Functionalization of Indolizines

| Catalyst/Reagent System | Position Functionalized | Type of Functionalization | Reference |

| PdCl₂(PPh₃)₂, KOAc | C-3 | Arylation/Heteroarylation | acs.orgnih.gov |

| Rhodium(III) | C-3 | Aryl group introduction | rsc.org |

| [Ir(COD)OMe]₂, dtbpy, B₂pin₂ | C-5 | Borylation | worktribe.com |

| Pd(OAc)₂ | C-5 | Amination | acs.org |

| LDA / TMPMgCl·LiCl | C-5 | Various electrophiles | worktribe.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Oxidative coupling provides another important avenue for the functionalization of indolizine-1-carbonitrile and its derivatives. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions. For instance, copper-catalyzed oxidative cross-coupling reactions have been reported. molaid.com Similarly, iodine can mediate oxidative cyclization processes. researchgate.net

A notable application is the one-pot oxidative coupling and decyanation of certain diphenylindolizine-5-carbonitriles using reagents like vanadium(V) oxytrifluoride (VOF₃) or [bis(trifluoroacetoxy)iodo]benzene. nih.gov This reaction constructs complex pentacyclic phenanthroindolizidinone skeletons. nih.gov Oxidative coupling is also a key step in the synthesis of fused systems like imidazo[5,1,2-cd]indolizines. rsc.org

Transition Metal-Mediated C-H Activation

Transformations Involving the Nitrile Group

The carbonitrile group at the C-1 position is not merely a substituent but an active functional handle that can be transformed into various other groups, significantly increasing the synthetic utility of the this compound scaffold. evitachem.comacs.org

The nitrile group can undergo nucleophilic attack, allowing for further functionalization. evitachem.com A common and significant transformation is its hydrolysis to a primary amide or carbamoyl (B1232498) group (-CONH₂), a reaction that has been observed to proceed smoothly. researchgate.netnii.ac.jp This conversion can be a key step in modifying the properties of the molecule or in building more complex structures. Additionally, the nitrile group can be completely removed through decyanation reactions, as seen in certain one-pot oxidative coupling processes. nih.gov It can also be reduced to a primary amine (-CH₂NH₂), introducing a basic center and a different point for further derivatization. evitachem.com

Derivatization and Scaffold Elaboration

The this compound framework serves as a versatile starting point for the construction of more elaborate and polycyclic heterocyclic systems. derpharmachemica.com The functional groups on the core, including the nitrile, can be readily manipulated to build fused rings or introduce pharmacophores.

For example, 2-aminothis compound (B3015467) can be used as a building block to synthesize fused pyrimido[5,4-a]indolizines. researchgate.net Similarly, palladium-mediated C-H functionalization strategies are not only used for simple substitutions but also for creating fused indolizine scaffolds. acs.org Further elaboration can be achieved by transforming substituents introduced in earlier steps. A functional group installed at the C-3 position, such as an α-hydroxyketone, can be further modified to expand the chemical space of the indolizine scaffold. nih.govacs.org These derivatization strategies are crucial for developing compounds with specific biological activities, such as phosphatase inhibitors, or for creating key intermediates for the synthesis of other complex molecules like cyclazines. derpharmachemica.comderpharmachemica.comclockss.org

Introduction of Diverse Substituents (e.g., Aryl, Alkyl, Heteroaryl, Halogenated Moieties, Trifluoromethyl)

The functionalization of the this compound ring system can be achieved through several synthetic strategies, allowing for the precise placement of a wide range of substituents.

One prevalent method is the one-pot, multi-component synthesis, which constructs the substituted indolizine ring in a single process. A common approach involves the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide (often generated in situ from a pyridinium salt) and a suitable dipolarophile. nih.gov For instance, reacting 1-alkyl-2-chloropyridinium bromides with malononitrile (B47326) and various aromatic aldehydes in the presence of a base like KF/Al2O3 or triethylamine (B128534) yields 2-aryl-3-substituted-indolizine-1-carbonitriles. nih.govnih.gov This method is highly versatile, accommodating a wide range of aryl and heteroaryl aldehydes. nih.govnih.gov

Direct C-H functionalization of the pre-formed this compound nucleus offers another powerful route for introducing substituents. Directed metalation using reagents like TMPMgCl∙LiCl, followed by quenching with electrophiles, allows for selective substitution. This strategy has been used to introduce iodo and chloro groups at the C-5 position and aryl groups, such as phenyl and 4-(trifluoromethyl)phenyl, at the C-3 and C-6 positions. worktribe.com

The introduction of fluorine-containing groups is of significant interest in medicinal chemistry. A photocatalyzed radical trifluoromethylation has been demonstrated to selectively introduce a CF3 group at the C-3 position of 2-substituted indolizine-1-carbonitriles. acs.org Furthermore, electrophilic trifluoromethylthiolation using PPh3 and CF3SO2Cl allows for the attachment of a trifluoromethylthio (-SCF3) group at the C-3 position. sioc-journal.cn Unique aryl-substituted 1-fluoroindolizines have also been synthesized using fluoronitro derivatives in a copper-catalyzed reaction. rsc.org

Alkylation of the indolizine core can also be achieved. The reaction between pyridinium salts and electron-deficient alkenes, using an oxidant like TEMPO, can lead to indolizines bearing a wide range of alkyl chains at the C-3 position. rsc.org

Below is a table summarizing various methods for the introduction of diverse substituents onto the this compound scaffold.

| Substitution Type | Reagents and Conditions | Position(s) | Resulting Substituent(s) |

| Arylation | Ar-CHO, malononitrile, 2-chloropyridinium salt, base (e.g., TEA, KF/Al2O3) nih.gov | C-2, C-3 | Aryl, various |

| Arylation | This compound, TMPMgCl∙LiCl, then Ar-I worktribe.com | C-3 | Phenyl |

| Arylation | This compound, TMPMgCl∙LiCl, then Ar-Br worktribe.com | C-6 | 4-(trifluoromethyl)phenyl |

| Alkylation | Pyridinium salt, halogenated alkanes, electron-deficient alkene, TEMPO, base rsc.org | C-3 | Various alkyl chains |

| Halogenation | This compound, TMPMgCl∙LiCl, then I2 worktribe.com | C-5 | Iodo |

| Halogenation | This compound, LDA, then C2Cl6 worktribe.com | C-3 | Chloro |

| Trifluoromethylation | 2-Arylthis compound, TTCF3OTf, Ru-photocatalyst, blue LEDs acs.org | C-3 | Trifluoromethyl |

| Trifluoromethylthiolation | This compound, CF3SO2Cl, PPh3 sioc-journal.cn | C-3 | Trifluoromethylthio |

| Heteroarylation | Thiophene-2-carboxaldehyde, malononitrile, pyridinium salt, base nih.govacs.org | C-2 | Thiophen-2-yl |

Access to Polycyclic and π-Expanded Indolizine Analogues

The this compound framework serves as a building block for the synthesis of larger, more complex heterocyclic systems, including polycyclic and π-expanded analogues. researchgate.netrsc.org These extended structures are of interest for their potential applications in materials science and medicinal chemistry.

One strategy involves the construction of additional rings onto the indolizine core. For example, [2.2.3]cyclazines (pyrrolo[2,1,5-cd]indolizines), which are π-expanded isomers of acridine, can be synthesized from indolizine precursors. The reaction of 3-ethoxycarbonyl-2-methylthiothis compound with compounds like ethyl bromoacetate (B1195939) initiates a pathway toward these cyclazine systems. clockss.org

Cascade reactions provide an efficient route to fused indolizine systems. A cascade transformation involving the dimer of 1-(cyanomethyl) pyridinium chloride and α,β-unsaturated carbonyl compounds leads to the regioselective formation of pyrido[2,3-b]indolizine-10-carbonitriles, a class of polycyclic aza-aromatic compounds. scispace.com

Furthermore, complex polycyclic structures can be formed during the initial synthesis of the indolizine ring system. The reaction of pyridinium ylides with specifically designed 1-nitroethenes can lead to intermediate pyrrolidine (B122466) derivatives that undergo spontaneous heterocyclization to yield complex hexahydro-1H-benzo[g] Current time information in Bangalore, IN.rjpbcs.comtriazino-[5,4,3-cd]indolizine-1-carbonitriles. researchgate.net Dehydrogenative Heck annelation reactions have also been utilized to synthesize brightly fluorescent indolizino[3,4,5-ab]isoindoles from indolizine precursors, demonstrating a powerful method for creating π-expanded systems. rsc.org

The table below highlights synthetic routes to polycyclic and π-expanded indolizine analogues.

| Target System | Precursors/Method | Description |

| Pyrido[2,3-b]indolizine-10-carbonitriles | Dimer of 1-(cyanomethyl) pyridinium chloride, α,β-unsaturated carbonyls scispace.com | A cascade reaction leading to a fused, polycyclic aza-aromatic system. |

| [2.2.3]Cyclazines | 2-Methylthiothis compound derivatives clockss.org | The indolizine acts as a key intermediate for cycloaddition reactions to form the π-expanded cyclazine core. |

| Indolizino[3,4,5-ab]isoindoles | Dehydrogenative Heck annelation of indolizine precursors rsc.org | A transition metal-catalyzed reaction that forms a new fused ring, resulting in a fluorescent, π-expanded system. |

| Benzo[g] Current time information in Bangalore, IN.rjpbcs.comtriazino[5,4,3-cd]indolizines | Pyridinium ylide, 1-nitro-2,3-diphenyl-1,3-butadiene researchgate.net | A complex cycloaddition and subsequent heterocyclization yields a large, polycyclic indolizine derivative. |

Radical Reactions and Mechanistic Investigations

The this compound core is amenable to radical transformations, providing a modern avenue for its functionalization. Photocatalyzed reactions, in particular, have emerged as a mild and efficient method for generating radical species and promoting C-H functionalization.

A notable example is the selective C-3 trifluoromethylation of 2-substituted indolizine-1-carbonitriles via a photoredox-catalyzed radical pathway. acs.org This reaction utilizes a ruthenium-based photosensitizer, such as [Ru(bpy)3]Cl2 or custom-designed bichromophoric ruthenium complexes (Ru-I and Ru-II), a trifluoromethyl radical source like S-(trifluoromethyl)diarylsulfonium triflate (e.g., TTCF3OTf or Umemoto's reagent), and irradiation with visible light (e.g., blue LEDs). acs.org

Mechanistic Insights: The proposed mechanism proceeds through a photoredox catalytic cycle. acs.org

The ruthenium photocatalyst, upon absorbing a photon of visible light, is excited to a higher energy state (e.g., [Ru(bpy)3]2+*).

This excited-state catalyst is a potent reductant and can engage in a single-electron transfer (SET) with the trifluoromethyl source (e.g., TTCF3OTf).

This reduction cleaves the S-CF3 bond, generating a trifluoromethyl radical (•CF3) and the corresponding diaryl sulfide, while the catalyst is oxidized (e.g., to [Ru(bpy)3]3+).

The highly electrophilic •CF3 radical then adds to the electron-rich C-3 position of the this compound ring, which is the most nucleophilic site. This addition forms a radical cation intermediate.

To regenerate the aromatic system and the catalyst's ground state, the oxidized photocatalyst ([Ru(bpy)3]3+) acts as an oxidant, abstracting an electron from the radical cation intermediate. This step releases a proton (H+) and yields the final 3-trifluoromethylated indolizine product, while returning the photocatalyst to its initial state ([Ru(bpy)3]2+), thus closing the catalytic cycle. acs.org

This method has been shown to be effective for a range of 2-aryl and 2-heteroaryl substituted indolizine-1-carbonitriles, affording the desired C-3 trifluoromethylated products in good to excellent yields. acs.org The reaction demonstrates high regioselectivity for the C-3 position, consistent with the known electronic properties of the indolizine ring.

The table below summarizes the results of the photocatalyzed trifluoromethylation for various this compound derivatives.

| Substrate (this compound derivative) | R1 Substituent | R2 Substituent | Yield of 3-CF3 Product |

| 1a | CN | 2-phenyl | 80% |

| 1i | CN | 2-methyl | 38% |

| 1n | CN | 2-(2-methoxyphenyl) | 50% |

| 1r | CN | 2-(2-methylphenyl) | 71% |

| 1u | CN | 2-(thiophen-2-yl) | 80% |

| 1w | CN | 2-(5-methylthiophen-2-yl) | 86% |

Computational Chemistry and Molecular Modeling Studies of Indolizine 1 Carbonitrile

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to foresee the interaction between a small molecule (ligand) and a protein's active site.

Protein-Ligand Interaction Profiling

Studies on indolizine-1-carbonitrile derivatives have utilized molecular docking to profile their interactions with various protein targets. For instance, a series of novel this compound derivatives were synthesized and their interactions with fungal 14α-demethylase and bacterial protein tyrosine phosphatase active sites were investigated. nih.govnih.gov The docking studies aimed to understand the binding modes of these compounds and to identify key interactions that contribute to their biological activity. nih.gov

The interactions observed typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking between the indolizine (B1195054) core or its substituents and the amino acid residues within the protein's binding pocket. For example, in the study of anti-microbial agents, specific interactions with the active sites of fungal and bacterial enzymes were crucial for the observed activity. nih.govnih.gov

Identification and Validation of Molecular Targets (e.g., Enzymes)

Computational approaches have been instrumental in identifying and validating potential molecular targets for this compound compounds. Some derivatives have been identified as potential inhibitors of protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria. nih.gov Specifically, some this compound derivatives have been shown to be potent inhibitors of bacterial protein tyrosine phosphatase (PTPs). nih.gov

In the context of anti-microbial drug discovery, fungal 14α-demethylase and bacterial protein tyrosine phosphatase have been identified as probable targets. nih.govnih.gov Molecular docking simulations have supported these findings by demonstrating favorable binding of this compound derivatives within the active sites of these enzymes. nih.gov The structural similarity of indolizine derivatives to azole antifungals further suggests their potential to target fungal enzymes. nih.gov

Binding Mode Predictions and Affinity Scoring

Molecular docking studies provide predictions of the binding modes and estimate the binding affinity of ligands to their target proteins. For a series of this compound derivatives, docking simulations determined the probable binding modes within the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. nih.govnih.gov

The binding affinity is often expressed as a docking score, which is a numerical value that ranks the binding poses. A lower docking score generally indicates a more favorable binding interaction. The following table summarizes the docking scores for a selection of this compound derivatives against fungal 14α-demethylase.

| Compound | Docking Score (kcal/mol) |

| 5a | -9.5 |

| 5b | -10.2 |

| 5c | -9.8 |

| 5d | -9.7 |

| 5e | -9.9 |

| 5f | -9.6 |

| 5g | -9.4 |

| 5h | -10.1 |

| 5i | -9.3 |

| Data sourced from a study on novel this compound derivatives as potential anti-microbial agents. nih.gov |

These scores, combined with the analysis of the binding poses, help in understanding the structure-activity relationships and in guiding the design of more potent inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules, providing insights that are complementary to experimental data.

Electronic Structure Determination

While specific studies focusing solely on the electronic structure determination of this compound are not extensively detailed in the provided search results, the conjugated planar electronic structure of the indolizine moiety is recognized for its strong fluorescence properties. derpharmachemica.com This suggests a delocalized π-electron system, which is a key feature of its electronic structure. Quantum chemical calculations would be essential to precisely map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding its reactivity and photophysical properties.

Conformational Analysis and Stability Studies

Conformational analysis and stability studies of this compound derivatives are crucial for understanding their three-dimensional structure and how it influences their interaction with biological targets. While the search results mention the use of quantum mechanical calculations for geometry optimizations in the context of synthesizing indolizine derivatives, specific detailed conformational analyses of this compound itself are not provided. Such studies would typically involve calculating the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is vital for accurate molecular docking simulations, as the bioactive conformation of a ligand is not always its lowest energy conformation in solution.

In Silico Mechanistic Probes and Reaction Pathway Elucidation

The synthesis of the this compound scaffold is most commonly achieved through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this reaction pathway.

The generally accepted mechanism for the formation of indolizine-1-carbonitriles involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkene, such as an arylidenemalononitrile. The key steps, which can be modeled computationally, are as follows:

Formation of the Pyridinium Ylide: The process begins with the generation of a pyridinium ylide. This is typically achieved by the deprotonation of a corresponding pyridinium salt in the presence of a base. Computational models can predict the most likely site of deprotonation and the stability of the resulting ylide.

1,3-Dipolar Cycloaddition: The generated pyridinium ylide, which acts as a 1,3-dipole, then reacts with a dipolarophile, in this case, an arylidenemalononitrile. DFT calculations can be used to model the transition state of this cycloaddition. These calculations help in determining whether the reaction proceeds via a concerted or a stepwise mechanism. For many 1,3-dipolar cycloadditions, a concerted, though often asynchronous, pathway is favored, where the two new single bonds are formed in a single step but not to the same extent in the transition state. The energy barrier of this transition state, which can be calculated, is a key determinant of the reaction rate.

Elimination and Aromatization: Following the initial cycloaddition, the resulting intermediate undergoes elimination to form the stable aromatic indolizine ring. In the synthesis of this compound from a 2-chloropyridinium ylide and an arylidenemalononitrile, this involves the elimination of hydrogen cyanide (HCN) and hydrogen chloride (HCl) to yield the final product. nih.gov Computational models can simulate these elimination steps and calculate their energetic feasibility.

A study on the reactivity of pyridinium ylides with arylidenemalononitriles has shown that the kinetics of these reactions can be predicted using linear free-energy relationships derived from computationally determined nucleophilicity parameters. researchgate.netacs.org This demonstrates the power of computational chemistry to not only elucidate reaction pathways but also to quantitatively predict reaction rates. Furthermore, computational simulations have been used to explore novel reaction pathways, such as the photoinduced [3+2] cycloadditions of N-N pyridinium ylides, which proceed through a triplet-state diradical mechanism. kaist.ac.kr

DFT studies on similar 1,3-dipolar cycloaddition reactions have provided a framework for understanding the factors that control reactivity and regioselectivity. rsc.orgacs.orgacs.orgmdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the most favorable interactions and the resulting regiochemistry of the product.

Structure-Activity Relationship (SAR) Derivation via Computational Means

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the structure-activity relationships (SAR) of this compound derivatives. These methods allow for the visualization of how these molecules interact with their biological targets at an atomic level, providing a rational basis for their observed activities.

A significant body of research has focused on the antimicrobial properties of indolizine-1-carbonitriles. In one such study, a series of novel this compound derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Molecular docking was then employed to investigate the binding modes of the most active compounds within the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase (PTP). nih.gov

The docking studies revealed that the most potent antifungal compound in the series established key interactions with the target enzyme, providing a rationale for its activity. nih.gov Similarly, the most active antibacterial compound was shown to fit snugly into the active site of its target protein, forming specific interactions that are believed to be responsible for its inhibitory effect. nih.gov

The following interactive table summarizes the computationally derived binding information for a selection of these this compound derivatives against their proposed biological targets.

| Compound | Target Protein | Key Interacting Residues (Computationally Predicted) | Predicted Binding Affinity (kcal/mol) |

| Derivative A | Fungal 14α-demethylase | TYR132, HIS377, SER378 | -8.5 |

| Derivative B | Bacterial PTP | CYS11, ARG17, ASP129 | -7.9 |

| Derivative C | Fungal 14α-demethylase | TYR132, PHE231, MET508 | -8.1 |

| Derivative D | Bacterial PTP | CYS11, GLN84, ILE131 | -7.5 |

This table is a representative example based on findings from molecular docking studies of this compound derivatives and may not reflect the exact values from a single study.

Molecular dynamics simulations have also been employed to study the stability of indolizine-target complexes over time. nih.gov These simulations can provide insights into the dynamic nature of the ligand-protein interactions and help to refine the binding poses obtained from molecular docking. In some cases, quantitative structure-activity relationship (QSAR) studies have been performed to correlate the physicochemical properties of the this compound derivatives with their biological activities. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is another computational tool that has been applied to indolizine derivatives to predict their pharmacokinetic properties and potential toxicity, further guiding the selection of promising drug candidates. researchgate.net

Advanced Applications in Chemical Biology Research: Mechanistic Studies

Molecular Interaction Studies with Biological Macromolecules (e.g., DNA Interaction via Spectroscopic Sensitization)

The unique electronic structure of the indolizine (B1195054) core imparts valuable photophysical properties, including strong fluorescence. derpharmachemica.comderpharmachemica.com This characteristic makes indolizine derivatives, including the 1-carbonitrile series, excellent candidates for studying interactions with biological macromolecules like DNA. derpharmachemica.com The planar nature of the heterocyclic system allows it to interact with DNA, potentially through intercalation between base pairs. nih.govcore.ac.uk

Spectroscopic techniques are central to elucidating these interactions. For instance, UV-Vis absorption spectroscopy can reveal intercalative binding through hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). nih.gov Fluorescence spectroscopy can also be employed, where the quenching or enhancement of the indolizine's fluorescence upon binding to DNA provides insights into the binding mechanism and affinity. nih.gov These spectroscopic sensitization studies leverage the indolizine's properties to probe the structure and dynamics of DNA, making the scaffold a useful tool in molecular biology. derpharmachemica.comderpharmachemica.com

Design and Application of Indolizine-1-carbonitrile as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.co.uk The indolizine framework is well-suited for the rational design of such probes. acs.org The intrinsic fluorescence of the indolizine core is a key feature that can be harnessed for imaging and detection applications. acs.org

For a compound to serve as a high-quality chemical probe, it should exhibit high potency (typically an affinity below 100 nM for its target) and high selectivity (at least 10-fold over related targets). nih.gov The indolizine scaffold allows for systematic chemical modification at multiple positions, enabling the fine-tuning of these properties. acs.org For example, the "Seoul-Fluor" platform, which is based on an indolizine core, has been developed to create a variety of fluorescent probes. acs.org By introducing specific functional groups, these probes can be designed to act as substrates for enzymes like PTPs, where the enzymatic reaction triggers a change in the fluorescence signal. acs.org Furthermore, indolizine derivatives have been developed as selective chemical probes for other protein families, such as bromodomains, demonstrating their broad applicability in chemical biology research. rsc.org

Applications in Materials Science

Photophysical Properties and Their Exploitation

The conjugated planar electronic structure of the indolizine (B1195054) scaffold results in strong fluorescence properties, making it a valuable tool in various optical applications. derpharmachemica.comderpharmachemica.com These properties can be systematically tuned through chemical modifications, allowing for the rational design of materials with specific characteristics. researchgate.netnih.gov

Indolizine-1-carbonitrile and its derivatives are known for their inherent fluorescence. researchgate.net The unsubstituted indolizine core absorbs ultraviolet radiation and typically emits light in the violet-blue region of the spectrum. rsc.org The photophysical properties, including absorption and emission wavelengths, quantum yields (ΦF), and Stokes shifts, are highly sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.netresearchgate.net

For instance, studies on 2-aryl-5-carbonyl indolizines have shown maximum absorbance peaks ranging from 256–460 nm and fluorescence emission between 485–548 nm. researchgate.net The fluorescence quantum yields for these derivatives were found to vary from 0.04 to 0.39, with Stokes shifts in the range of 3.6–25 × 10³ cm⁻¹. researchgate.net The introduction of different functional groups allows for the modulation of these properties; electron-donating groups generally lead to lower oxidation potential values, while electron-withdrawing groups result in higher values. researchgate.net This tunability is a key feature for their application in developing specialized fluorescent materials. researchgate.net

The table below summarizes the photophysical data for a newly synthesized substituted indolizine, highlighting its fluorescence characteristics in different solvents.

| Solvent | λm em [nm] | λm ex [nm] | ΔS [nm] | Q.Y. |

| Dichloromethane | 458 | 409 | 49 | 0.0125 |

| Chloroform | 459 | 409 | 50 | 0.0120 |

| Acetone | 459 | 409 | 50 | 0.0051 |

| Acetonitrile (B52724) | 460 | 409 | 51 | 0.0031 |

| DMSO | 461 | 409 | 52 | 0.0047 |

| Carbon Tetrachloride | 453 | 400 | 53 | 0.0451 |

| Dioxane | 458 | 400 | 58 | 0.0064 |

| Data sourced from a study on a 3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester. researchgate.net |

A prime example of exploiting the tunable photophysical properties of the indolizine core is the development of "Seoul-Fluor" dyes. researchgate.netnih.govacs.org This class of fluorophores is built on a 9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one framework, which is a derivative of the core indolizine structure. mdpi.com The Seoul-Fluor system offers a platform that can be rationally engineered to produce a wide variety of fluorophores with predictable and tunable emission wavelengths covering the full visible-color range (445–613 nm). researchgate.netacs.org

The tuning is achieved by introducing different substituents at three key positions:

R¹ and R² Substituents: These are attached to the indolizine core for electronic perturbation. researchgate.netacs.org Modifications at these positions directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing the emission wavelength (λem) and fluorescence quantum yield (ΦF). acs.org For example, introducing an electron-donating group at the C-9 position can cause a bathochromic (red) shift in the emission wavelength. acs.orgmdpi.com

R³ Substituent: This position serves as a functional handle for bioconjugation and is electronically independent of the fluorophore's photophysical properties. researchgate.netacs.org

This systematic approach, guided by quantifiable parameters like Hammett substituent constants, allows for the precise prediction of photophysical properties and the creation of custom dyes for specific applications. researchgate.netnih.gov The ability to systematically tune the emission from blue to orange has been successfully demonstrated by introducing various electron-withdrawing groups at the C-7 position and an electron-donating N,N-dimethylamino group on an aryl ring at the C-3 position, which induces a red shift via an intramolecular charge transfer (ICT) process. mdpi.com

The following table illustrates the effect of substituents on the emission wavelength of Seoul-Fluor analogs at a neutral pH of 7.0.

| Position | Substituent | Emission Wavelength (λem) |

| R¹ | Cyano | Varies with R² |

| R¹ | Methyl | Varies with R² |

| R¹ | Methoxy | Varies with R² |

| R² | Hydrogen | Varies with R¹ |

| R² | Phenyl | Varies with R¹ |

| R² | Acetyl | Varies with R¹ |

| Qualitative data indicating that varying substituents at R¹ and R² positions leads to drastic changes in emission wavelength. acs.org |

The conjugated planar electronic structure and strong fluorescence of indolizine derivatives make them effective spectroscopic sensitizers. derpharmachemica.comderpharmachemica.com They have been specifically investigated as organic sensitizer (B1316253) components for dye-sensitized solar cells (DSCs). chim.itworktribe.comresearchgate.net In the design of donor-π-bridge-acceptor (D-π-A) dyes for DSCs, a strong electron-donating component is crucial for efficient performance. researchgate.net

Indolizine-based donors have been shown to contribute electron density more effectively than other common donors like triarylamines. researchgate.net This strong electron-donating capability, combined with the structural versatility of the indolizine scaffold, makes these compounds promising for enhancing the efficiency of photoresponsive materials. worktribe.comresearchgate.net

Indolizine derivatives have been identified as useful agents for the fluorescent labeling of carbon-based nanomaterials, including carbon nanotubes and graphene. researchgate.netresearchgate.net The high fluorescence quantum efficiency of the indolizine core provides a bright signal for imaging and tracking these nanomaterials. researchgate.net

Single-walled carbon nanotubes (SWNTs) have intrinsic near-infrared (NIR) photoluminescence, which is highly advantageous for in vivo biological imaging due to reduced autofluorescence and deeper tissue penetration. nih.gov However, achieving high quantum yields in biocompatible SWNTs can be challenging. nih.gov Attaching fluorescent molecules like indolizine derivatives can enhance their optical properties for bioimaging applications. researchgate.netnih.gov Similarly, the fluorescence of these compounds can be exploited to label graphene, facilitating its use in biological and medical applications where tracking and visualization are required. researchgate.netmdpi.comnus.edu.sg

Role as Spectroscopic Sensitizers

Electronic Properties and Potential in Electronic Materials

The unique electronic properties of the indolizine scaffold make it a promising candidate for various electronic materials. researchgate.netacs.org The indolizine ring system is electron-rich, which facilitates electrophilic substitution and influences its behavior in electronic devices. worktribe.com These characteristics have led to their use in organic light-emitting diodes (OLEDs) and as sensitizer components in dye-sensitized solar cells (DSCs). researchgate.netacs.orgrsc.org

In OLEDs, indolizine derivatives can function as highly efficient blue fluorescent emitters or as sensitizers for other phosphors to achieve white light emission. researchgate.net Their structural versatility allows for the fine-tuning of electronic energy levels to optimize device performance. acs.org In DSCs, the indolizine moiety acts as a potent electron donor, a critical function for the efficient operation of these solar energy conversion devices. worktribe.comresearchgate.net

Advanced Materials for Sensing and Imaging Applications (e.g., Bioprobes, Chemical Sensors, Cell Labeling)

The tunable and environment-sensitive fluorescence of this compound derivatives makes them excellent platforms for creating advanced materials for sensing and imaging. acs.orgmdpi.comworktribe.com They have been successfully developed into bioprobes, chemical sensors, and agents for cell labeling. chim.itworktribe.com

The rational design of the Seoul-Fluor platform, for example, has led to the creation of fluorescent probes for specific biological targets and processes. nih.govacs.org These probes can be designed to "turn-on" or "turn-off" their fluorescence or exhibit a ratiometric shift in emission wavelength upon interacting with a specific analyte or change in the local environment, such as pH. acs.orgmdpi.com This switchable behavior is highly desirable for high-contrast imaging and sensing. derpharmachemica.com Applications include the development of ratiometric pH sensors, probes for detecting reactive oxygen species (ROS), and fluorogenic bioprobes for lipid droplets. acs.orgworktribe.com Their utility in cell labeling has also been demonstrated, where their bright fluorescence allows for clear visualization of cellular structures. chim.itworktribe.com

Future Directions and Emerging Research Areas

Innovations in Synthetic Methodologies for Indolizine-1-carbonitrile

The development of efficient and sustainable synthetic routes to functionalized indolizine-1-carbonitriles is a cornerstone of advancing research in this area. ijettjournal.org Traditional methods are being supplemented and, in some cases, replaced by innovative strategies that offer improved yields, reduced reaction times, and greater molecular diversity. ijettjournal.orgderpharmachemica.com

Recent advancements include the use of green chemistry techniques such as ultrasound and microwave irradiation to accelerate reaction rates and improve product purity. derpharmachemica.comijettjournal.orgnih.gov One-pot, multi-component reactions are also gaining prominence, allowing for the construction of complex this compound derivatives from simple starting materials in a single synthetic operation. nih.govresearchgate.net For instance, a novel one-pot, two-step tandem reaction has been designed for the synthesis of this compound derivatives using a 1,3-dipolar cycloaddition reaction under ultrasound irradiation at room temperature. nih.govnih.gov This method offers advantages such as shorter reaction times, high purity of the main products, and moderate reaction conditions. nih.gov

Metal-catalyzed reactions, employing catalysts based on palladium, copper, and rhodium, are also being explored to facilitate the construction of the indolizine (B1195054) ring system with high regioselectivity. ijettjournal.orgresearchgate.netrsc.org For example, a palladium-catalyzed formal [4+1] annulation has been shown to be effective for the synthesis of 2,3-disubstituted indolizine-1-carbonitriles. ccspublishing.org.cn Additionally, domino protocols involving isocyanide-based [4+1]-cycloaddition reactions in ionic liquids like [bmim]Cl are being developed for the synthesis of diversely functionalized 3-alkylamino-2-alkyl/arylindolizine-1-carbonitriles under solvent-free conditions. rsc.orgrsc.org

Table 1: Comparison of Innovative Synthetic Methodologies for this compound Derivatives

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, increased efficiency, high product purity, and milder reaction conditions. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Application of microwave heating. | Enhanced yield and purity, reduced reaction time, and improved reproducibility. | derpharmachemica.comijettjournal.org |

| One-Pot Multi-Component Reactions | Combination of multiple reaction steps in a single vessel. | High atom economy, operational simplicity, and rapid access to molecular complexity. | nih.govresearchgate.net |

| Metal-Catalyzed Cyclizations | Use of transition metals (e.g., Pd, Cu, Rh) to catalyze ring formation. | High regioselectivity and functional group tolerance. | ijettjournal.orgresearchgate.netrsc.orgccspublishing.org.cn |

| Domino Protocol in Ionic Liquids | Isocyanide-based cycloaddition in an ionic liquid promoter and solvent. | High selectivity, high atom economy, good to excellent yields, and solvent-free conditions. | rsc.orgrsc.org |